molecular formula C15H14N4O B5653179 6-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-1,6-naphthyridin-5(6H)-one

6-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-1,6-naphthyridin-5(6H)-one

Cat. No. B5653179
M. Wt: 266.30 g/mol
InChI Key: BLLJRGQVADYROE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to the 1,6-naphthyridine family often involves incorporating various pharmacophores into the naphthyridine framework to explore new biological activities. For instance, incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine framework has led to the identification of new classes of inhibitors, such as c-Met kinase inhibitors (Wang et al., 2013). These synthesis efforts are guided by structure-activity relationship (SAR) studies to optimize potency and selectivity.

Molecular Structure Analysis

The molecular structure of 1,6-naphthyridine derivatives plays a crucial role in their biological activity. Modifications at various positions of the naphthyridine core can significantly influence the compound's interaction with biological targets. For instance, specific substituents at the N-1, N-3 positions, and modifications to the tricyclic core are essential for retaining effective inhibition of targeted enzymes or receptors (Wang et al., 2013).

Chemical Reactions and Properties

1,6-Naphthyridine derivatives undergo various chemical reactions that are pivotal for their synthesis and modification. For example, the synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines involves Grignard reactions, condensation reactions, and cyclization reactions, highlighting the versatility of the naphthyridine scaffold in chemical synthesis (Bucha et al., 2014).

Physical Properties Analysis

The physical properties of 1,6-naphthyridine derivatives, such as solubility, play a significant role in their pharmacokinetic profile and thus their effectiveness as drugs. Many of these compounds are readily soluble in DMSO, which is important for their application in biological assays and drug formulation (Bucha et al., 2014).

Chemical Properties Analysis

The chemical properties of 1,6-naphthyridine derivatives, including their reactivity and stability, are critical for their biological activity and therapeutic potential. These properties are influenced by the structure of the naphthyridine core and its substituents, which can be fine-tuned through chemical synthesis to achieve desired biological effects (Bucha et al., 2014).

properties

IUPAC Name

6-[(1-cyclopropylimidazol-2-yl)methyl]-1,6-naphthyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c20-15-12-2-1-6-16-13(12)5-8-18(15)10-14-17-7-9-19(14)11-3-4-11/h1-2,5-9,11H,3-4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLJRGQVADYROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CN=C2CN3C=CC4=C(C3=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-1,6-naphthyridin-5(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.